Intermediate of Clarithromycin
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Overview
Description
6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is modified to enhance its stability and bioavailability, making it a subject of interest in pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of the “Intermediate of Clarithromycin”, also known as “6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin”, is the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell, making it an effective target for antibiotics like Clarithromycin .
Mode of Action
The compound interacts with its target by binding to the 50S ribosomal subunit, inhibiting peptidyl transferase activity and interfering with amino acid translocation during the translation and protein assembly process . This interaction can be either bacteriostatic or bactericidal depending on the organism and drug concentration .
Biochemical Pathways
The compound affects the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, it disrupts the normal sequence of events in this pathway, leading to the inhibition of protein synthesis . This results in the inability of the bacteria to produce essential proteins, leading to a decrease in bacterial growth and aiding the body’s immune system in eliminating the infection .
Pharmacokinetics
The pharmacokinetics of Clarithromycin involve rapid absorption from the gastrointestinal tract after oral administration . The compound is partially metabolized in the liver via the CYP3A4 enzyme, and its clearance is dominated by distribution to tissues . The half-life of Clarithromycin increases from around 2 hours after a single dose to approximately 4 hours in plasma and tissues after repetitive administration .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, which are necessary for their survival and replication . This leads to a decrease in bacterial growth and ultimately helps the body’s immune system to eliminate the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of other drugs that inhibit CYP3A4 can affect the metabolism and clearance of Clarithromycin . Additionally, the pH level of the stomach can impact the absorption of the drug . Therefore, factors such as diet, co-administration of other medications, and individual patient characteristics can all influence the action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2’ and 4’’ are protected using trimethylsilyl chloride in the presence of a base such as imidazole.
Methylation: The hydroxyl group at position 6 is methylated using methyl iodide and a base like sodium hydride.
Oxime Formation: The ketone group at position 9 is converted to an oxime using hydroxylamine hydrochloride and a base.
Esterification: The oxime is then esterified with 1-ethoxy-1-methylethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The trimethylsilyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like tetrabutylammonium fluoride for desilylation.
Major Products
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized erythromycin derivatives.
Scientific Research Applications
6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on macrolide antibiotics.
Biology: Investigated for its interactions with bacterial ribosomes and its potential to overcome antibiotic resistance.
Medicine: Explored for its enhanced pharmacokinetic properties and potential use in treating bacterial infections.
Industry: Used in the development of new antibiotic formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Erythromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: A methylated derivative with improved acid stability.
Azithromycin: A derivative with an expanded spectrum of activity.
Uniqueness
6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin is unique due to its multiple modifications, which enhance its stability, bioavailability, and effectiveness against resistant bacterial strains. These modifications make it a valuable compound for further research and development in the field of antibiotics.
Properties
CAS No. |
119665-62-2 |
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Molecular Formula |
C49H96N2O14Si2 |
Molecular Weight |
993.5 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C49H96N2O14Si2/c1-24-36-49(13,54)41(52)31(5)38(50-65-46(9,10)57-25-2)29(3)27-47(11,55-16)42(62-45-40(63-66(18,19)20)35(51(14)15)26-30(4)58-45)32(6)39(33(7)44(53)60-36)61-37-28-48(12,56-17)43(34(8)59-37)64-67(21,22)23/h29-37,39-43,45,52,54H,24-28H2,1-23H3/b50-38-/t29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-,43+,45+,47-,48-,49-/m1/s1 |
InChI Key |
SFTHBPKNOPSKEE-SQLLKOPDSA-N |
SMILES |
CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Origin of Product |
United States |
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